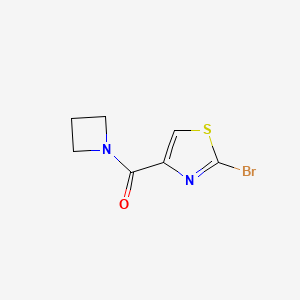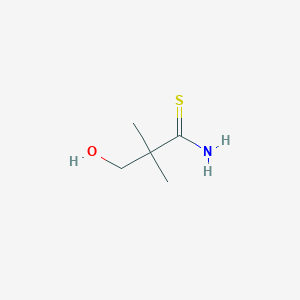![molecular formula C16H13N3O3 B8696209 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B8696209.png)
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid is a complex organic compound that features a benzimidazole moiety linked to a phenylacetic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid typically involves the coupling of benzimidazole derivatives with phenylacetic acid. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Phenylacetic Acid: A simpler analog that lacks the benzimidazole moiety.
4-Benzyloxyphenylacetic Acid: Another derivative with different substituents on the phenyl ring.
Uniqueness: 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid is unique due to its combined structural features of benzimidazole and phenylacetic acid, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions with biological targets or unique material properties.
Propriétés
Formule moléculaire |
C16H13N3O3 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C16H13N3O3/c20-15(21)7-10-1-4-12(5-2-10)19-16(22)11-3-6-13-14(8-11)18-9-17-13/h1-6,8-9H,7H2,(H,17,18)(H,19,22)(H,20,21) |
Clé InChI |
XMBWFBDRJCVDOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


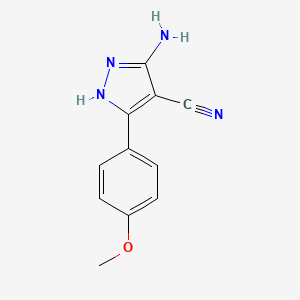
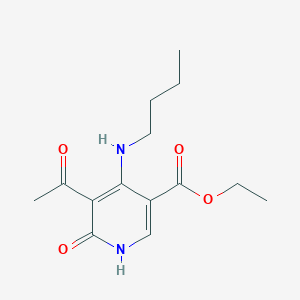
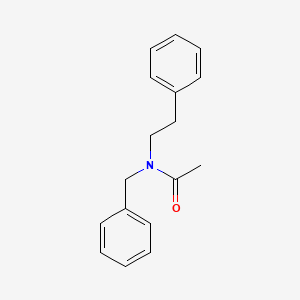
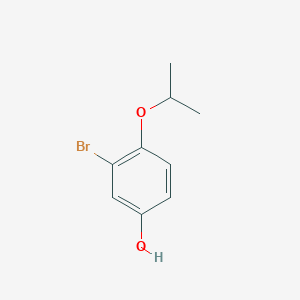
![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)
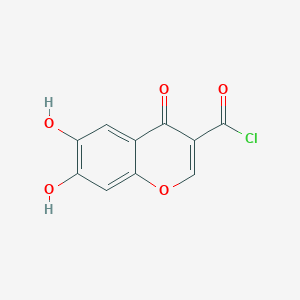
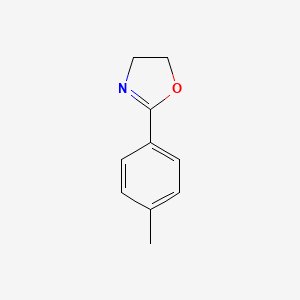
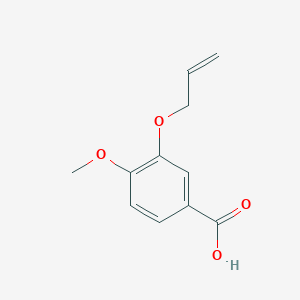
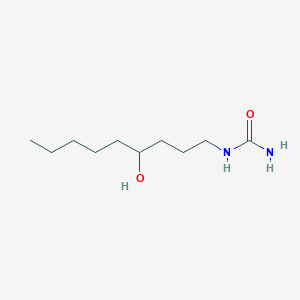
![N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanol](/img/structure/B8696245.png)
